5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-3-1-2-4-12(9)10-5-11(15)7-13-6-10/h1-7,14-15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUZPQHURDFIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682597 | |
| Record name | 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-61-2 | |
| Record name | 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful tool for probing the chemical environment of individual protons and carbon atoms within a molecule.
Predicted ¹H NMR Spectral Data:
The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as the methylene (B1212753) and hydroxyl protons. The pyridine ring protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, with their exact chemical shifts and coupling patterns dictated by the relative positions of the hydroxyl and phenyl substituents. The protons of the phenyl ring would likely resonate in the range of 7.2 to 7.6 ppm. The methylene protons of the hydroxymethyl group are predicted to give a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm. The phenolic and alcoholic hydroxyl protons would exhibit broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data:
In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings are expected to produce signals in the 110-160 ppm region. The carbon bearing the hydroxyl group on the pyridine ring (C3) would be significantly deshielded. The carbon of the hydroxymethyl group would likely appear around 60-65 ppm.
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H2/H6 | 8.0 - 8.5 | 140 - 150 |
| Pyridine H4 | 7.0 - 7.5 | 120 - 130 |
| Phenyl H | 7.2 - 7.6 | 125 - 140 |
| -CH₂- | 4.5 - 5.0 | 60 - 65 |
| Pyridine-OH | Variable (broad) | - |
| Benzyl-OH | Variable (broad) | - |
| Pyridine C3 | - | 150 - 160 |
| Pyridine C5 | - | 130 - 140 |
Note: These are predicted values and may differ from experimental results.
To establish the precise connectivity of the atoms, multidimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, confirming the relationships between adjacent protons on the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the more readily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for mapping long-range (2-3 bond) correlations between protons and carbons. This would definitively establish the connection between the pyridine and phenyl rings (e.g., correlation between pyridine H4/H6 and the phenyl quaternary carbon) and the position of the hydroxymethyl group on the phenyl ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry is the gold standard for determining the elemental composition of a compound. For 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, with a chemical formula of C₁₂H₁₁NO₂, the expected exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI), would provide a high-precision mass measurement of the molecular ion (e.g., [M+H]⁺). researchgate.net This experimental value, when compared to the calculated mass, can confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm).
Data Table: HRMS Data
| Ion | Calculated Mass (Da) | Observed Mass (Da) | Difference (ppm) |
| [M+H]⁺ | 202.0863 | Data not available | Data not available |
| [M+Na]⁺ | 224.0682 | Data not available | Data not available |
Note: Experimental data is required for comparison.
Vibrational Spectroscopy for Characteristic Functional Group Identification
Vibrational spectroscopy, including FTIR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FTIR spectrum of this compound would be expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibrations of the two hydroxyl groups, likely broadened due to hydrogen bonding. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the primary alcohol and the phenol (B47542) would be observed in the 1000-1250 cm⁻¹ range.
FT-Raman spectroscopy offers complementary information to FTIR. Aromatic C-H stretching vibrations typically give strong signals in Raman spectra. The symmetric stretching of the aromatic rings, which may be weak in the FTIR spectrum, often produces a strong band in the Raman spectrum, providing valuable structural information. The non-polar C-C bonds of the aromatic rings would also be expected to show strong Raman scattering.
Interactive Data Table: Key Vibrational Modes
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |
| O-H (Alcohol, Phenol) | Stretching | 3200-3600 (broad) | Weak |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Aromatic C=C/C=N | Stretching | 1400-1600 | Strong |
| C-O (Alcohol/Phenol) | Stretching | 1000-1250 | Medium |
| -CH₂- | Bending | ~1450 | Medium |
Note: These are general ranges and the exact peak positions and intensities would depend on the specific molecular environment and intermolecular interactions.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Tautomeric Equilibrium Studies
Electronic spectroscopy is a powerful tool for probing the electronic structure of molecules. By analyzing the absorption of ultraviolet and visible light, information about the energy levels of molecular orbitals and the nature of electronic transitions can be obtained.
The UV-Vis absorption spectrum of a molecule like this compound is determined by the promotion of electrons from occupied molecular orbitals to unoccupied ones. The chromophoric system, which includes the phenyl and hydroxypyridine rings, gives rise to characteristic absorption bands. The primary electronic transitions observed in such aromatic and heterocyclic systems are typically π → π* and n → π* transitions. libretexts.org
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-energy transitions, resulting in strong absorption bands, often in the 200–400 nm range for conjugated systems. nih.gov The extended conjugation between the phenyl and pyridine rings in this compound would be expected to produce intense absorption bands in this region.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen or oxygen atoms, to a π* antibonding orbital. These transitions are typically lower in energy and have a much lower intensity (molar absorptivity) compared to π → π* transitions. researchgate.net
The precise wavelengths (λmax) and intensities of these absorption bands provide a fingerprint for the molecule's electronic structure. For substituted hydroxypyridines, these spectra are also crucial for studying the potential equilibrium between different tautomeric forms (e.g., the pyridinol and pyridone forms), as each tautomer would exhibit a distinct absorption profile. researchgate.netsemanticscholar.org
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| π → π* | π (HOMO) → π* (LUMO) | 200-400 nm | High |
| n → π* | n (O, N lone pairs) → π* (LUMO) | >300 nm | Low |
Note: This table represents generalized expected values for a molecule with this structure, based on established principles of UV-Vis spectroscopy.
The polarity of the solvent can significantly influence the position and intensity of UV-Vis absorption bands, a phenomenon known as solvatochromism. psu.edu Analyzing these shifts provides valuable information about the nature of the electronic transition and the difference in dipole moment between the ground and excited states of the molecule.
Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength. This often occurs for π → π* transitions when the solvent polarity increases, as the more polar excited state is stabilized to a greater extent than the ground state. rsc.org
Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength. This is characteristic of n → π* transitions in polar, protic solvents. The solvent molecules can form hydrogen bonds with the lone pair electrons in the ground state, lowering its energy and thus increasing the energy required for the transition. rsc.org
By systematically measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water), the nature of its electronic transitions can be further confirmed. Such studies are also instrumental in investigating tautomeric equilibria, as the position of the equilibrium can be highly dependent on the solvent environment. researchgate.netsemanticscholar.org
Computational Chemistry and Theoretical Investigations of 5 2 Hydroxymethyl Phenyl Pyridin 3 Ol
Density Functional Theory (DFT) Applications in Molecular Structure, Energetics, and Reactivity
Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for a detailed examination of medium-sized organic molecules like 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol.
The three-dimensional structure of this compound is not rigid. The molecule possesses several rotatable bonds, leading to various possible conformations. Identifying the most stable conformer, which corresponds to the global minimum on the potential energy surface (PES), is the first step in any thorough computational analysis.
A relaxed PES scan is a common technique used to explore the conformational landscape. researchgate.netq-chem.com This involves systematically changing specific dihedral angles while optimizing the rest of the molecular geometry at each step. q-chem.comresearchgate.net For this compound, key torsional angles for a PES scan would include:
The angle defining the rotation of the phenyl ring relative to the pyridine (B92270) ring.
The angle defining the orientation of the hydroxymethyl group (-CH₂OH).
The angle defining the orientation of the hydroxyl group (-OH) on the pyridine ring.
By performing a PES scan, researchers can identify all low-energy conformers and the energy barriers separating them. researchgate.net For instance, a scan of the dihedral angle between the two aromatic rings would reveal the energetic cost of rotating one ring out of planarity with the other, highlighting steric hindrances and stabilizing interactions. The conformer with the lowest calculated energy is then used for subsequent calculations of other properties. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Illustrative Data) This table presents typical bond lengths and angles that would be determined through DFT geometry optimization. Actual values would be obtained from specific calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C(pyridine)-C(phenyl) | 1.485 | |
| C(phenyl)-C(hydroxymethyl) | 1.510 | |
| C(hydroxymethyl)-O | 1.430 | |
| C(pyridine)-O(hydroxyl) | 1.365 | |
| **Bond Angles (°) ** | ||
| C-C-C (Pyridine Ring) | 118.5 - 121.0 | |
| C-N-C (Pyridine Ring) | 117.0 | |
| C(pyridine)-C(phenyl)-C | 121.5 | |
| Dihedral Angles (°) | ||
| Pyridine-Phenyl | 45.2 |
The 3-hydroxypyridine (B118123) moiety in the target molecule can exist in equilibrium with its tautomeric form, a pyridone. researchgate.netchemtube3d.com Specifically, this compound can undergo tautomerization to form 5-[2-(Hydroxymethyl)phenyl]pyridin-3(2H)-one or other zwitterionic species. The relative stability of these tautomers is highly dependent on the environment, such as the solvent used. researchgate.netwuxibiology.com
Computational methods, particularly DFT, are highly effective for calculating the relative energies of different tautomers in the gas phase and in solution (using solvation models). wayne.edunih.gov Ab initio calculations have shown that for the parent 3-hydroxypyridine, the hydroxy form is generally more stable in the gas phase, but the equilibrium can shift in condensed phases. wayne.edu By calculating the total electronic energies (including zero-point vibrational energy corrections) of the optimized geometries of each tautomer, their relative stabilities can be quantified. nih.gov These calculations are vital for understanding which tautomeric form is likely to predominate under specific conditions.
Table 2: Illustrative Relative Energies of Tautomers of this compound This table illustrates how computational results would be presented. The values are hypothetical, based on typical findings for hydroxypyridine systems.
| Tautomer | Calculation Method | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) |
| Hydroxy Form | B3LYP/6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) |
| Pyridone Form | B3LYP/6-311++G(d,p) | +1.8 | -2.5 |
| Zwitterionic Form | B3LYP/6-311++G(d,p) | +15.7 | +4.1 |
Theoretical frequency calculations are a standard output of computational studies and are instrumental in the interpretation of experimental infrared (IR) and Raman spectra. jetir.org After geometry optimization, a frequency calculation at the same level of theory confirms that the structure is a true minimum (no imaginary frequencies) and provides a set of vibrational modes and their corresponding frequencies. researchgate.net
For this compound, DFT calculations can predict the frequencies for key stretching and bending modes, such as the O-H stretch of the two hydroxyl groups, the C-N and C=C stretches of the pyridine ring, and various modes associated with the phenyl ring. jetir.org Although calculated frequencies are often systematically higher than experimental values, they can be brought into excellent agreement by applying a scaling factor. ajchem-a.com This theoretical spectrum allows for a confident assignment of each band in the experimental spectrum to a specific molecular motion. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The theoretical calculation of NMR chemical shifts provides a powerful complement to experimental data, especially for complex molecules with overlapping signals. researchgate.netrug.nl The most common method for these calculations is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.netnih.gov
By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized molecular structure, one can predict the chemical shifts. psu.edu These predicted values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to the experimental spectrum. researchgate.net This comparison can confirm structural assignments, help distinguish between isomers or conformers, and provide a deeper understanding of the electronic environment around each atom. nih.gov
Quantum Chemical Descriptors and Advanced Electronic Structure Analysis
Beyond structure and energetics, computational chemistry provides a suite of descriptors that quantify the electronic properties and reactivity of a molecule.
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. ajchem-a.comresearchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be more easily excited. nih.gov
For this compound, analysis of the HOMO and LUMO distributions would reveal the regions of the molecule most involved in electron donation and acceptance. For instance, the HOMO is often localized on the electron-rich hydroxypyridine ring, while the LUMO may be distributed across the π-system of both rings. researchgate.netnih.gov This analysis helps predict sites for electrophilic and nucleophilic attack and explains intramolecular charge transfer (ICT) phenomena, which are crucial for understanding the molecule's optical and electronic properties. nih.gov
Table 3: Representative Frontier Molecular Orbital Energies and Quantum Chemical Descriptors (Illustrative Data) This table shows typical quantum chemical descriptors derived from HOMO-LUMO energies, calculated at a DFT level.
| Parameter | Formula | Calculated Value (eV) |
| HOMO Energy | EHOMO | -5.85 |
| LUMO Energy | ELUMO | -1.21 |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.64 |
| Ionization Potential (I) | I ≈ -EHOMO | 5.85 |
| Electron Affinity (A) | A ≈ -ELUMO | 1.21 |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.53 |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.32 |
| Chemical Softness (S) | S = 1 / (2η) | 0.216 |
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugation, and bonding interactions within a molecule. uni-rostock.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. This approach provides a quantitative description of intramolecular and intermolecular delocalization by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). researchgate.netnih.gov
The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, yielding a stabilization energy, E(2). nih.gov A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
For this compound, NBO analysis can elucidate several key interactions:
Intramolecular Hydrogen Bonding: The presence of hydroxyl groups on both the phenyl and pyridine rings creates the possibility for intramolecular hydrogen bonds. NBO analysis can quantify the strength of the interaction between the lone pair of one oxygen atom (donor) and the antibonding orbital (σ*) of the other O-H bond (acceptor).
Hyperconjugation: Significant stabilization arises from hyperconjugative interactions. Key examples in this molecule would include the delocalization of electron density from the oxygen lone pairs (n) to the antibonding orbitals (π) of the aromatic rings (n → π), and from the π orbitals of the rings to the antibonding σ* orbitals of adjacent C-H or O-H bonds (π → σ*). nih.gov
Inter-ring Interactions: The analysis can reveal the extent of electronic communication between the phenyl and pyridine rings through the C-C single bond, identifying delocalization from the π orbitals of one ring to the π* orbitals of the other.
Table 1: Hypothetical NBO Second-Order Perturbation Analysis for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O1) | σ* (O2-H) | 8.5 | Intramolecular Hydrogen Bond |
| LP (N1) | π* (C2-C3) | 15.2 | Lone Pair Delocalization |
| π (C7-C8) | π* (C5-C6) | 20.1 | π-Conjugation (Inter-ring) |
| LP (O2) | σ* (C1-C7) | 5.4 | Hyperconjugation |
| σ (C-H) | π* (Phenyl Ring) | 2.1 | Hyperconjugation |
Note: This table is illustrative. Actual values would be obtained from quantum chemical calculations.
Atoms in Molecule (AIM) Analysis for Quantitative Assessment of Bonding Interactions and Electron Densities
The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, provides a rigorous method for analyzing a molecule's electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. wikipedia.orgias.ac.in This analysis is based on the topology of the electron density, identifying critical points where the gradient of the density is zero. researchgate.net
Of particular importance are the Bond Critical Points (BCPs), which are found along the path of maximum electron density between two bonded nuclei, known as the bond path. ias.ac.inwiley-vch.de The properties at these BCPs provide a quantitative assessment of the nature and strength of the chemical bond. nih.gov
Key parameters evaluated at a BCP for this compound would include:
Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order; higher values are typical for stronger, covalent bonds.
Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. For shared interactions (covalent bonds), ∇²ρ(r) is negative, signifying a local concentration of electron density. For closed-shell interactions (like hydrogen bonds or van der Waals forces), ∇²ρ(r) is positive. researchgate.net
Ellipticity (ε): This parameter measures the deviation of the electron density from cylindrical symmetry around the bond path. wiley-vch.de A value of zero indicates a cylindrically symmetrical bond (like a single or triple bond), while a higher value suggests significant π-character, as seen in double or aromatic bonds.
AIM analysis would be instrumental in characterizing the covalent C-C, C-N, C-O, and C-H bonds within the molecule. Furthermore, it would definitively identify and quantify the strength and nature of any intramolecular hydrogen bonds between the hydroxymethyl group and the pyridinol hydroxyl group. nih.gov
Table 2: Illustrative AIM Parameters at Bond Critical Points (BCPs) for this compound
| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Ellipticity, ε | Bond Type |
| C(phenyl)-C(pyridinyl) | 0.285 | -0.710 | 0.15 | Covalent (Shared) |
| C=N (pyridine) | 0.340 | -0.950 | 0.25 | Polar Covalent |
| C-O (pyridinol) | 0.250 | -0.650 | 0.02 | Polar Covalent |
| O-H···O (H-bond) | 0.025 | +0.085 | 0.01 | Closed-Shell (H-Bond) |
Note: This table is for illustrative purposes. The values are representative and would be determined via AIM calculations.
Mulliken Population Analysis for Atomic Charge Distribution
Mulliken population analysis is a widely used method in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. niscpr.res.in The method partitions the total electron population among the different atoms based on the contribution of their basis functions to the molecular orbitals. uni-muenchen.de While computationally simple, Mulliken charges are known to be highly dependent on the choice of basis set and can sometimes produce unphysical results. uni-muenchen.dechemrxiv.org Despite these limitations, it provides a valuable qualitative picture of charge distribution. niscpr.res.in
In this compound, a Mulliken analysis would be expected to show:
Negative Charges: The highly electronegative oxygen and nitrogen atoms would accumulate significant negative charge.
Positive Charges: Hydrogen atoms, particularly the acidic protons of the hydroxyl groups, would carry positive charges. Carbon atoms bonded to electronegative atoms (like C-O and C-N) would also exhibit a positive charge.
Ring Carbons: Carbon atoms within the aromatic rings not directly bonded to heteroatoms would have smaller, varying charges depending on their position and the electronic effects of substituents.
Comparing Mulliken charges with those derived from other methods, such as NBO analysis, is a common practice to gain a more robust understanding of the electronic landscape of a molecule. researchgate.net This information is crucial for understanding the molecule's electrostatic potential, dipole moment, and sites susceptible to electrophilic or nucleophilic attack. niscpr.res.in
Table 3: Comparison of Theoretical Mulliken and NBO Atomic Charges for Selected Atoms in this compound
| Atom | Mulliken Charge (e) | NBO Charge (e) |
| O (pyridinol) | -0.65 | -0.78 |
| N (pyridine) | -0.58 | -0.62 |
| O (hydroxymethyl) | -0.62 | -0.75 |
| H (pyridinol-OH) | +0.42 | +0.48 |
| H (hydroxymethyl-OH) | +0.40 | +0.47 |
| C (bonded to N) | +0.35 | +0.25 |
| C (bonded to O) | +0.28 | +0.18 |
Note: This table contains hypothetical charge values for demonstration. Precise values depend on the level of theory and basis set used in the calculation.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensemble Generation
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes how the positions and velocities of particles change over time. This allows for the exploration of the molecule's conformational landscape and dynamic properties in a simulated environment, such as in a solvent. nih.govmdpi.com
For this compound, an MD simulation would provide critical insights into its structural flexibility and interactions with its environment. researchgate.net Key areas of investigation would include:
Conformational Dynamics: The simulation would reveal the preferred rotational conformations (dihedral angles) around the single bond connecting the phenyl and pyridine rings, as well as the flexibility of the hydroxymethyl side chain.
Conformational Ensemble: By sampling numerous conformations over time, MD generates a representative ensemble of structures. nih.gov This is crucial for understanding the molecule's behavior, as its properties are an average over all accessible conformations, not just the single lowest-energy state.
Solvent Interactions: When performed in an explicit solvent like water, MD simulations can detail the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and nitrogen sites and the surrounding water molecules.
Table 4: Typical Parameters Analyzed from an MD Simulation of this compound
| Parameter | Description | Typical Information Gained |
| RMSD (Å) | Root Mean Square Deviation from a reference structure. | Assesses structural stability and conformational changes over time. |
| Radius of Gyration (Rg) (nm) | A measure of the molecule's compactness. | Indicates folding/unfolding or significant changes in overall shape. |
| Dihedral Angle Analysis (degrees) | Tracks the rotation around specific bonds (e.g., the inter-ring bond). | Identifies preferred and accessible conformations. |
| Hydrogen Bond Count | Number of hydrogen bonds (intra- and intermolecular) over time. | Quantifies the dynamics of hydrogen bonding with solvent or within the molecule. |
Note: This table describes the types of data obtained from MD simulations. Specific values are generated during the simulation run.
Quantitative Structure-Reactivity Correlation Analysis (e.g., Hammett Correlations) and Substituent Effects
Quantitative Structure-Reactivity (QSRR) or Quantitative Structure-Property Relationship (QSPR) analyses aim to correlate the structural features of a series of related compounds with their chemical reactivity or physical properties. libretexts.org The Hammett equation is a classic and widely used example of a linear free-energy relationship that quantifies the effect of substituting a hydrogen atom with another group (a substituent) on the meta or para position of a benzene (B151609) ring. nih.gov
The equation is given by: log(K/K₀) = ρσ or log(k/k₀) = ρσ
Where:
K/k and K₀/k₀ are the equilibrium or rate constants for the substituted and unsubstituted reactions, respectively. libretexts.org
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. It reflects the electronic effect (both inductive and resonance) of the group. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. libretexts.org
ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to the electronic effects of the substituents. nih.gov
For this compound, a Hammett analysis could be theoretically applied to a series of its derivatives, where substituents are placed on the phenyl ring. By calculating or measuring a specific property, such as the pKa of the pyridinol hydroxyl group, a correlation could be established. nih.gov A positive ρ value would indicate that the reaction is aided by electron-withdrawing groups, while a negative ρ value would suggest it is favored by electron-donating groups. nih.gov This analysis provides powerful predictive insight into how modifying the molecule's structure would tune its reactivity. semanticscholar.org
Table 5: Hypothetical Hammett Correlation for the Acidity (pKa) of Substituted this compound Derivatives
| Substituent (at para-position of phenyl ring) | Hammett Constant (σp) | Predicted pKa |
| -OCH₃ | -0.27 | 9.8 |
| -CH₃ | -0.17 | 9.6 |
| -H | 0.00 | 9.2 |
| -Cl | +0.23 | 8.7 |
| -NO₂ | +0.78 | 7.5 |
Note: This table is illustrative, demonstrating the expected trend. A positive ρ value is assumed for this hypothetical reaction (deprotonation).
Continuum Solvation Models (e.g., PCM model) for Solvent Effects on Electronic Properties and Stability
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Explicitly modeling every solvent molecule is computationally expensive. wikipedia.org Continuum solvation models offer an efficient alternative by representing the solvent as a continuous medium with a specific dielectric constant (ε), and the solute is placed within a cavity carved out of this continuum. researchgate.net
The Polarizable Continuum Model (PCM) is one of the most widely used and successful methods in this class. wikipedia.orgresearchgate.net In PCM, the solute's charge distribution polarizes the dielectric continuum, which in turn creates a "reaction field" that interacts with the solute, thereby capturing the bulk electrostatic effects of the solvent. researchgate.netohio-state.edu
For this compound, applying the PCM would allow for the theoretical investigation of:
Solvation Energy: The energy difference between the molecule in the gas phase and in a solvent, indicating the stability gained upon solvation.
Electronic Properties: How properties like the dipole moment, molecular orbital energies (HOMO-LUMO gap), and atomic charges are altered by the solvent's polarity. nih.gov
Conformational Stability: The relative energies of different conformers can change in a solvent compared to the gas phase, potentially altering the most stable geometry. nih.gov
Spectroscopic Properties: Solvent effects on UV-Vis or NMR spectra can be predicted. nih.gov
Calculations would typically be performed in the gas phase (ε=1) and then in various solvents (e.g., water, ε≈80; ethanol, ε≈25) to quantify the impact of the solvent environment. researchgate.net
Table 6: Illustrative PCM Calculation Results for this compound in Different Environments
| Property | Gas Phase (ε=1) | Ethanol (ε=24.5) | Water (ε=78.4) |
| Total Energy (Hartree) | -685.123 | -685.135 | -685.138 |
| Solvation Energy (kcal/mol) | 0 | -7.53 | -9.41 |
| Dipole Moment (Debye) | 3.5 | 4.8 | 5.2 |
| HOMO-LUMO Gap (eV) | 4.8 | 4.6 | 4.5 |
Note: This is a hypothetical data table. The values are representative of typical trends observed when moving from gas phase to polar solvents.
Chemical Reactivity and Mechanistic Pathways
Oxidative and Reductive Transformations of Hydroxymethyl and Hydroxyl Functionalities
The presence of both a primary benzylic alcohol (hydroxymethyl) and a phenolic alcohol (hydroxyl) group allows for selective and comprehensive oxidative and reductive reactions.
Oxidative Transformations: The hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions. researchgate.netwum.edu.pk Various methods developed for the oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine (B92270) forms can be adapted for such transformations. wum.edu.pk For instance, mild oxidizing agents would favor the formation of 5-(2-formylphenyl)pyridin-3-ol, while stronger conditions would lead to 5-(2-carboxyphenyl)pyridin-3-ol. The pyridinol moiety itself can be sensitive to oxidation, potentially leading to ring-opened products or the formation of pyridones under harsh conditions.
Reductive Transformations: The reduction of the hydroxyl groups presents a greater challenge in terms of selectivity. The benzylic hydroxyl group is generally more resistant to reduction than a carbonyl group. However, methods for the 1,3-reduction of β-hydroxy ketones could potentially be adapted, treating the pyridinol as an enol-like system. youtube.com Catalytic hydrogenation might reduce the pyridine ring, depending on the catalyst and conditions. First-principles calculations suggest that direct desorption of a hydroxyl group can be facilitated if the system is negatively charged, a principle that might be explored for selective dehydroxylation. researchgate.net The chemical reactivity of primary hydroxyl groups can be influenced by adjacent functionalities, as seen in iridoid glycosides, suggesting that the electronic nature of the pyridine ring will affect the reactivity of the hydroxymethyl group. nih.gov
| Transformation | Functional Group | Potential Reagent(s) | Expected Product |
|---|---|---|---|
| Mild Oxidation | -CH2OH (Hydroxymethyl) | PCC, DMP | Aldehyde |
| Strong Oxidation | -CH2OH (Hydroxymethyl) | KMnO4, H2CrO4 | Carboxylic Acid |
| Selective Reduction | -OH (Pyridinol) | Challenging; potential for catalytic hydrogenation | Piperidine derivative |
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine and Phenyl Moieties
The molecule contains two aromatic rings with differing electronic properties, leading to distinct reactivities towards substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and, in principle, susceptible to nucleophilic attack. SNAr reactions on pyridines typically occur at positions 2, 4, and 6, especially when a good leaving group is present. quimicaorganica.org For 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, direct SNAr is unlikely as the hydroxyl group is a poor leaving group. However, conversion of the hydroxyl group to a better leaving group (e.g., a tosylate) or reaction via the N-protonated pyridinium (B92312) ion could facilitate substitution. nih.govrsc.org The mechanism generally proceeds through a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Reactions of pyridinium ions often show a different leaving group order compared to standard activated aryl substrates, indicating complex mechanistic details. nih.govrsc.org
Electrophilic Aromatic Substitution (SEAr):
On the Pyridine Ring: The pyridine ring is significantly deactivated towards electrophilic attack compared to benzene (B151609) due to the electronegative nitrogen atom. wikipedia.orgquimicaorganica.org Any substitution would be strongly directed to the C-3 and C-5 positions, which are already occupied in this molecule. quimicaorganica.orgyoutube.com Therefore, electrophilic substitution on the pyridine core is highly improbable under standard conditions.
Radical-Mediated Reactions and Characterization of Radical Adducts
The aromatic systems and heteroatom in this compound make it a candidate for radical-mediated reactions. Stable nitroxide radicals, for example, undergo various reactions, and their reactivity can be tuned by nearby substituents. rsc.org It is plausible that this compound could react with radicals such as the hydroxyl radical (•OH).
The reaction of •OH with similar aromatic systems, like guanine, has been studied using pulse radiolysis. nih.govresearchgate.net This technique allows for the time-resolved spectral characterization of transient radical adducts. nih.gov For the title compound, •OH could add to various positions on either the pyridine or phenyl ring, or potentially abstract a hydrogen atom from the hydroxymethyl group. The resulting radical adducts would be short-lived species. Their characterization would likely involve spectroscopic techniques such as time-resolved transient absorption spectroscopy to identify species based on their unique absorption spectra. researchgate.net For instance, different adducts (e.g., C4-OH adduct vs. C8-OH adduct in guanine) exhibit distinct absorption peaks and reactivity, allowing for their identification. nih.govresearchgate.net Spin trapping techniques using nitrone derivatives could also be employed to form more stable spin adducts, which can then be characterized. researchgate.net
Cycloaddition Reactions, Including Oxidopyridinium Cycloadditions and Regio/Stereoselectivity
Pyridin-3-ols are excellent precursors for 3-oxidopyridinium betaines (also known as pyridinium ylides), which are versatile 1,3-dipoles in cycloaddition reactions. rsc.org Upon N-alkylation or N-acylation followed by deprotonation, the pyridin-3-ol moiety of the title compound can form the corresponding zwitterionic 3-oxidopyridinium species.
These betaines can undergo dearomative [5+2] cycloaddition reactions with alkenes and other dipolarophiles to construct complex, bridged nitrogen-containing polycyclic frameworks, such as tropane (B1204802) skeletons. rsc.orgresearchgate.net
Regio- and Stereoselectivity: The outcome of these cycloadditions is governed by a combination of factors, including frontier molecular orbital (FMO) theory, steric effects, and torsional strain in the transition state. researchgate.net The bulky 5-[2-(hydroxymethyl)phenyl] substituent is expected to exert significant steric control, leading to high levels of diastereoselectivity and regioselectivity. researchgate.net Studies on substituted systems show that the position of substituents on the oxidopyridinium ring can dramatically alter the exo/endo selectivity of the cycloaddition. nih.gov For example, a CF₃ group at the 2- or 6-position favors endo products, while a 5-CF₃ substituent gives an exo-product exclusively. nih.gov Computational studies have shown that activation barriers for oxidopyridinium cycloadditions are generally higher than for analogous oxidopyrylium ions, with reactivity being highly dependent on reactant distortion effects. nih.gov
| Reaction Type | Reactant | Key Intermediate | Product Class | Controlling Factors |
|---|---|---|---|---|
| [5+2] Cycloaddition | Alkene/Alkyne | 3-Oxidopyridinium Betaine | 8-Azabicyclo[3.2.1]octane derivatives | Sterics, Electronics, FMO researchgate.net |
| [3+2] Cycloaddition | Alkene/Alkyne | 3-Oxidopyridinium Betaine | Fused N-heterocycles | Regio/Stereoselectivity nih.govmdpi.com |
Unraveling Reaction Mechanisms through Spectroscopic and Computational Approaches
Elucidating the complex reaction mechanisms of this compound requires a synergistic approach combining experimental and theoretical methods.
Spectroscopic Approaches: Standard spectroscopic techniques are indispensable for tracking reactions and characterizing products and intermediates.
NMR Spectroscopy (¹H, ¹³C): Provides crucial information about the molecular structure of starting materials, intermediates, and final products.
Mass Spectrometry: Determines the molecular weight and fragmentation patterns, confirming product identity.
IR and UV-Vis Spectroscopy: Used to monitor the disappearance of reactant functional groups and the appearance of product functionalities. For radical reactions, time-resolved transient absorption spectroscopy is a key tool for observing short-lived intermediates. researchgate.net
Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into reaction pathways at a molecular level. mdpi.com These methods are used to:
Map Potential Energy Surfaces: To identify transition states and intermediates along a proposed reaction coordinate. ufl.edu
Calculate Activation Energies: To predict the kinetic feasibility of different pathways and rationalize observed selectivity. mdpi.com
Analyze Electronic Structure: To understand the nature of bonding in transient species and the factors controlling reactivity. pitt.edu Computational studies have been successfully applied to understand the selectivity in cycloaddition reactions, rationalize substituent effects, and explore complex catalytic cycles. nih.govmdpi.commdpi.com They are essential for complementing experimental findings and providing a deeper mechanistic understanding where intermediates are too reactive to be observed directly. mdpi.compitt.edu
Impact of Electronic and Steric Effects of Substituents on Reaction Outcomes and Kinetics
The reactivity of this compound is profoundly influenced by the electronic and steric properties of its constituent parts.
Electronic Effects:
The hydroxyl group on the pyridine ring is an electron-donating group (EDG), which activates the ring towards electrophilic attack (though the nitrogen's deactivating effect dominates) and influences the pKa of the molecule.
The hydroxymethyl group on the phenyl ring is a weak ortho-, para-directing activator for SEAr.
The pyridinyl group acts as an electron-withdrawing group (EWG) on the phenyl ring, deactivating it towards SEAr. The balance of these competing electronic effects dictates the reactivity at various sites. For instance, modifying substituents on a pyridine ring has been shown to regulate the electronic properties and catalytic activity of coordinated metal centers. nih.gov
Steric Effects:
The most significant steric feature is the 2-(hydroxymethyl)phenyl group at the 5-position of the pyridine ring. This bulky substituent can hinder the approach of reagents to the adjacent C-4 and C-6 positions of the pyridine ring.
This steric hindrance is a critical factor in controlling the stereoselectivity of reactions, particularly in cycloadditions where it can dictate the facial selectivity of the dipolarophile's approach to the oxidopyridinium ylide. researchgate.net Studies on various chemical systems have demonstrated that a delicate balance between steric and electronic factors governs reaction rates and selectivity. manchester.ac.ukresearchgate.netacs.org For example, in some systems, steric bulk can force a particular geometry that enhances reactivity, while in others it serves as a simple impediment. manchester.ac.ukresearchgate.net The interplay of these effects ultimately determines the kinetic and thermodynamic outcomes of the reactions involving this compound. researchgate.net
Role As a Versatile Chemical Scaffold and Precursor in Advanced Materials Research
Design and Synthesis of Helical Peptide Mimetics Utilizing Phenylpyridal Scaffolds
In the field of medicinal chemistry and chemical biology, the design of molecules that can mimic the secondary structures of peptides, such as α-helices, is of great importance for modulating protein-protein interactions. Phenylpyridal- and phenyldipyridal-based scaffolds have been specifically designed and synthesized to function as novel helical peptide mimetics. nih.gov
The core challenge in creating effective helix mimetics is to design a rigid organic scaffold that orients side-chain functional groups in the same way that a natural peptide helix does. wustl.edu Molecular modeling has shown that traditional biphenyl (B1667301) and terphenyl scaffolds often suffer from steric hindrance between proximal hydrogen atoms, causing a significant angular twist that deviates from the ideal helical conformation. wustl.edu The phenylpyridal scaffold offers a distinct advantage by replacing one of the sterically demanding C-H groups with the lone pair of electrons on a pyridine (B92270) nitrogen atom. This substitution modifies the potential energy surface of the biaryl system, favoring more co-planar conformations and biasing the orientation of side-chain vectors to more closely replicate those of a target helix. wustl.edu
The synthesis of these scaffolds is achieved through a concise, high-yielding, and convergent approach. nih.govwustl.edu This strategy involves the independent synthesis of the constituent aromatic rings, followed by their assembly using palladium-based cross-coupling reactions, such as Suzuki or Stille couplings. nih.govwustl.edu A key feature of this synthetic route is the use of a 2,6-functionalized 3-hydroxypyridine (B118123) derivative, which allows for significant variability at the points where side chains are attached. nih.gov This flexibility is crucial for generating libraries of peptide mimetics with diverse functionalities. wustl.edu
| Feature | Description | Reference |
|---|---|---|
| Design Rationale | The pyridine nitrogen's lone pair reduces steric clash compared to terphenyl scaffolds, promoting a more co-planar geometry that better mimics the projection of side chains in an α-helix. | wustl.edu |
| Synthetic Strategy | A convergent approach is used, coupling pre-functionalized pyridine and phenyl rings via Suzuki or Stille cross-coupling reactions. | nih.govwustl.edu |
| Key Intermediate | 2,6-functionalized 3-hydroxypyridine derivatives serve as core components, allowing for selective alkylation and functionalization. | nih.gov |
| Advantage | The synthetic route is concise, high-yielding, and allows for large variability at side-chain attachment points, facilitating the creation of compound libraries. | nih.govwustl.edu |
Integration into Covalent Organic Frameworks (COFs) and Hybrid Porous Materials for Catalytic and Adsorption Applications
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. semanticscholar.org Their high surface area, permanent porosity, and the ability to pre-design their structure and function make them excellent candidates for applications in gas storage, separation, catalysis, and adsorption. alfa-chemistry.com
Pyridine-containing molecules are valuable linkers for constructing COFs because the nitrogen atoms in the pyridine rings can act as active sites. nih.govrsc.orgresearchgate.net These nitrogen sites can function as Lewis bases for catalysis or as specific binding sites for the adsorption of molecules like dyes or carbon dioxide. rsc.orgrsc.org For instance, a pyridine-based COF was synthesized by condensing 2,4,6-tris(4-aminophenyl)pyridine with 2,5-dibromobenzene-1,4-dicarbaldehyde, creating a material with high efficiency for removing rhodamine B from water. rsc.org The ordered pore structure and rich nitrogen adsorption sites were crucial for its high performance. rsc.org
The compound 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is a prime candidate for use as a building block in COFs and other porous materials. Its two hydroxyl groups (-OH and -CH2OH) can participate in condensation reactions with other monomers, such as amines or aldehydes, to form stable linkages like imines or esters, which are common in COF chemistry. The integration of this phenylpyridal unit into a COF backbone would embed both the pyridine nitrogen and potentially the hydroxyl groups within the porous structure, creating a multifunctional material with well-defined sites for catalysis or selective adsorption of pollutants. researchgate.netresearchgate.net
| Feature | Rationale for Use | Potential Application | Reference |
|---|---|---|---|
| Reactive Functional Groups | The phenolic and benzylic hydroxyl groups can undergo condensation reactions to form stable covalent linkages (e.g., imine, ester). | Building block for COF synthesis. | |
| Embedded Pyridine Unit | The pyridine nitrogen atom acts as a Lewis base or a metal-coordinating site within the framework. | Heterogeneous catalysis, selective adsorption. | nih.govrsc.org |
| Structural Rigidity | The biaryl scaffold contributes to the formation of a robust and permanent porous network. | Gas storage and separation. | alfa-chemistry.com |
| Tunable Functionality | The hydroxyl groups can be post-synthetically modified to introduce new functionalities. | Sensing, targeted adsorption. | researchgate.net |
Precursor for Advanced Functional Materials, such as Exciton (B1674681) Blockers in Organic Photovoltaic Devices
In organic photovoltaic (OPV) devices, interfacial layers are critical components for achieving high efficiency. nih.gov One such layer is the exciton blocking layer (EBL), which is placed between the photoactive layer and an electrode. The primary function of an EBL is to prevent excitons (bound electron-hole pairs) generated in the active layer from reaching the electrode and undergoing non-radiative recombination, which is a major energy loss pathway. nih.gov
To be effective, an EBL material must possess specific properties. Crucially, it must have a wide bandgap and an ionization potential or electron affinity that creates an energetic barrier for excitons but allows for the efficient transport of the desired charge carriers (holes or electrons). nih.gov For an EBL adjacent to the anode (a hole-transporting layer or HTL), the material should have a highest occupied molecular orbital (HOMO) energy level that aligns well with that of the donor material in the active layer to facilitate hole extraction, while its lowest unoccupied molecular orbital (LUMO) should be high enough to block electrons. nih.govmdpi.com
While direct application of this compound as an EBL has not been reported, its fundamental structure is highly relevant. Phenylpyridine derivatives can be synthesized into polymers or small molecules with wide bandgaps, a key requirement for EBLs. researchgate.netcityu.edu.hk The electronic properties of such materials can be tuned by chemical modification of the scaffold. For example, functionalization of the hydroxyl groups or modification of the aromatic rings could be used to adjust the HOMO and LUMO energy levels to match the requirements of a specific OPV device architecture. This tunability makes the phenylpyridal scaffold a promising precursor for developing novel, dopant-free EBL or hole-transporting materials for next-generation organic solar cells. researchgate.netcityu.edu.hk
| Property | Requirement | Relevance of Phenylpyridal Scaffold | Reference |
|---|---|---|---|
| Bandgap | Wide bandgap to be transparent to absorbed light and to confine excitons within the active layer. | The non-conjugated nature of the biaryl linkage suggests a wide intrinsic bandgap. | nih.gov |
| Energy Levels (HOMO/LUMO) | HOMO level must align with the donor material for efficient hole extraction; LUMO level must be high to block electrons. | Functional groups allow for chemical tuning of frontier orbital energies. | nih.govmdpi.com |
| Hole Mobility | High mobility is needed to transport holes to the anode and prevent charge accumulation. | Molecular packing in the solid state, which can be influenced by side-chain engineering, determines mobility. | nih.gov |
| Stability | Must be chemically and thermally stable under device operation conditions. | Aromatic scaffolds generally offer good stability. | researchgate.net |
Development of Novel Organic Architectures for Ligands in Transition Metal Catalysis and Coordination Chemistry
Transition metal complexes are foundational to homogeneous catalysis, with the ligand playing a pivotal role in controlling the metal center's reactivity, selectivity, and stability. azom.commdpi.com Pyridine-containing molecules are ubiquitous as ligands due to the strong coordination of the nitrogen lone pair to a wide variety of metals. wikipedia.org The development of new ligands with unique steric and electronic properties is a constant driver of innovation in catalysis. chiba-u.jp
The this compound scaffold is an excellent candidate for a multidentate, N,O-chelating ligand. A chelating ligand is a molecule that can form several bonds to a single metal ion, creating a stable, ring-like structure known as a chelate. quora.com This compound possesses three potential donor atoms: the pyridine nitrogen, the phenolic oxygen, and the hydroxymethyl oxygen. This N,O,O-donor set allows the ligand to coordinate to a metal center in various ways, forming stable five- or six-membered chelate rings.
A structurally related ligand, 6-hydroxymethyl-2,2'-bipyridine, has been successfully used as an N,N,O-chelate in the synthesis of novel iron clusters. nih.gov Similarly, the phenylpyridal scaffold can stabilize transition metal centers, creating a specific coordination environment that can be exploited in catalysis. By modifying the substituents on the aromatic rings, the steric bulk and electronic properties of the ligand can be fine-tuned, thereby influencing the outcome of catalytic reactions such as hydrogenations, cross-couplings, or oxidations. chiba-u.jp
| Property | Description | Potential Catalytic Application | Reference |
|---|---|---|---|
| Donor Atoms | Pyridine Nitrogen (N), Phenolic Oxygen (O), Hydroxymethyl Oxygen (O). | Stabilizing various oxidation states of transition metals. | wikipedia.orgnih.gov |
| Chelation | Can act as a bidentate (N,O) or tridentate (N,O,O) chelating ligand, forming stable complexes. | Enhancing catalyst stability and controlling stereochemistry. | quora.com |
| Tunability | The aromatic backbone and functional groups can be modified to alter steric and electronic properties. | Optimizing selectivity and activity for specific catalytic transformations (e.g., cross-coupling, polymerization). | chiba-u.jp |
Pyridine-Based Scaffolds in the Exploration of Chemical Space for Compound Libraries
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally useful starting points for drug discovery and the development of compound libraries. nih.govrsc.org The versatility of the pyridine scaffold stems from its unique combination of properties: it is aromatic, polar, can act as a hydrogen bond acceptor, and provides multiple vectors for substitution. dovepress.comresearchgate.net
The compound this compound is an exemplary scaffold for exploring chemical space by generating diverse compound libraries. It possesses several "handles" for chemical modification:
Phenolic Hydroxyl Group: Can be readily alkylated or acylated to introduce a wide variety of substituents.
Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid for further derivatization, or converted to other functional groups.
Aromatic Rings: Both the pyridine and phenyl rings can undergo further substitution reactions, such as halogenation followed by cross-coupling, to attach different fragments.
This ability to easily generate analogues is a key advantage for building libraries aimed at screening for new materials or bioactive agents. wustl.edunih.gov By systematically modifying the scaffold at these positions, researchers can explore how changes in size, shape, and electronic properties affect a compound's function, whether it be its binding affinity to a protein, its performance in an electronic device, or its catalytic activity. This ease of parallelization and potential for exploring chemical space makes pyridine-based molecules like this compound foundational to modern chemical research. nih.govresearchgate.net
| Reactive Site | Possible Modification Reaction | Resulting Diversity | Reference |
|---|---|---|---|
| Phenolic -OH | Alkylation, Esterification, Etherification | Variations in polarity, size, and hydrogen bonding capacity. | wustl.edu |
| Hydroxymethyl -CH₂OH | Oxidation (to -CHO, -COOH), Esterification, Halogenation | Introduction of new reactive handles and functional groups. | nih.gov |
| Aromatic Rings | Electrophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Attachment of diverse aryl, alkyl, or heterocyclic groups to modulate steric and electronic properties. | nih.gov |
Q & A
Q. What are the standard synthetic routes for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via two primary routes: (1) Hydroxymethylation of a phenylpyridinol precursor using formaldehyde under basic conditions (e.g., NaOH) with reflux to drive the reaction . (2) Reduction of a formyl precursor (e.g., 2-formylphenylpyridin-3-ol) using sodium borohydride in methanol at ambient temperature . Key factors affecting efficiency include solvent polarity (methanol vs. ethanol), reaction temperature (reflux vs. room temperature), and catalyst/base selection. For example, higher yields are achieved with NaBH₄ due to its selectivity for aldehyde reduction over competing side reactions.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon backbone. The hydroxymethyl group (-CH₂OH) appears as a triplet in 1H NMR (δ ~4.5 ppm) and a distinct carbon signal in 13C NMR (δ ~60–65 ppm) .
- IR Spectroscopy : O-H stretches (3200–3600 cm⁻¹) and C-O bonds (1050–1250 cm⁻¹) confirm hydroxyl and hydroxymethyl groups.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 204.08 for C₁₂H₁₁NO₂). Comparative analysis with structurally related pyridine derivatives (e.g., 3-hydroxypyridine) aids in peak assignment .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to maximize yield and purity?
Methodological Answer: A 2³ factorial design systematically tests variables like temperature (X₁), formaldehyde molar ratio (X₂), and reaction time (X₃). For example:
| Variable | Low (-1) | High (+1) |
|---|---|---|
| X₁ (°C) | 25 | 80 |
| X₂ | 1:1 | 1:2 |
| X₃ (h) | 2 | 6 |
| Response surface methodology (RSM) models interactions between variables, identifying optimal conditions (e.g., 60°C, 1:1.5 molar ratio, 4 hours). This approach reduces experimental iterations by 40–60% compared to one-factor-at-a-time optimization . |
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Orthogonal Assays : Validate activity using both enzyme inhibition (e.g., kinase assays) and cell-based viability tests to rule out assay-specific artifacts.
- Structural Analog Comparison : Compare activity profiles with analogs like 5-(hydroxymethyl)pyridin-3-ol, where positional isomerism significantly alters bioactivity .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent position and IC₅₀ values). Computational docking (e.g., AutoDock Vina) can predict binding mode variations due to hydroxymethyl group orientation .
Q. How can computational chemistry predict regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices (electrophilicity) and molecular electrostatic potentials (MEPs) to identify electron-rich regions. For example, the hydroxymethyl group’s +M effect may activate the para position on the pyridine ring.
- Reaction Pathway Modeling : Transition state analysis (e.g., using Gaussian 16) predicts activation barriers for competing pathways. This aligns with integrated frameworks like ICReDD’s computational-experimental feedback loop for reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
